molecular formula C16H9FO3 B5653497 3-(4-fluorobenzoyl)-4H-chromen-4-one

3-(4-fluorobenzoyl)-4H-chromen-4-one

Cat. No. B5653497
M. Wt: 268.24 g/mol
InChI Key: MLMCWPYRZHCFMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromen-4-one derivatives often involves one-pot, multi-component reactions, highlighting a methodological preference for efficiency and specificity. For instance, the one-pot synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using environmentally friendly catalysts under ultrasonic irradiation or reflux conditions demonstrates a green chemistry approach to producing chromen-4-one derivatives, including those similar to 3-(4-fluorobenzoyl)-4H-chromen-4-one (Esmaeilpour et al., 2015). Additionally, methods involving intermolecular Friedel-Crafts acylation and domino reactions have been developed to synthesize chromen-4-one derivatives with high regioselectivity and yields (Bam & Chalifoux, 2018).

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives, including 3-(4-fluorobenzoyl)-4H-chromen-4-one, features a chromene core that significantly influences its physical and chemical properties. X-ray diffraction analyses have provided insights into the crystal structure, revealing how substitutions at different positions affect the molecular conformation and intermolecular interactions. For instance, compounds with a fluorophenyl ring show distinct hydrogen bonding and stacking interactions, contributing to their stability and reactivity (Wera et al., 2012).

Chemical Reactions and Properties

3-(4-Fluorobenzoyl)-4H-chromen-4-one can undergo various chemical reactions, leveraging the reactive sites on the chromene ring and the fluorobenzoyl group. The compound's reactivity is influenced by the presence of the fluorine atom, which affects electron distribution and chemical stability. Reactions such as Friedel-Crafts acylation, and subsequent annulation demonstrate the compound's versatility in chemical transformations (Bam & Chalifoux, 2018).

Physical Properties Analysis

The physical properties of 3-(4-fluorobenzoyl)-4H-chromen-4-one, such as solubility, melting point, and crystallinity, are crucial for its application in various domains. Studies on similar compounds have shown that molecular structure, particularly substituent groups, significantly affects these properties. For example, the introduction of fluorine atoms has been observed to influence the compound's physical state and solubility in organic solvents (Wera et al., 2012).

Chemical Properties Analysis

The chemical properties of 3-(4-fluorobenzoyl)-4H-chromen-4-one, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by its functional groups and molecular geometry. The presence of the fluorobenzoyl group affects the compound's electrophilic and nucleophilic sites, enabling a variety of chemical reactions suitable for synthetic and medicinal chemistry applications. The exploration of these properties is essential for understanding the compound's behavior in biological systems and its potential utility in pharmaceutical development (Esmaeilpour et al., 2015).

Scientific Research Applications

Applications in Biochemical Research

DNA-PK Inhibition for Cancer Treatment Some chromenone derivatives exhibit potent inhibitory effects on DNA-dependent protein kinase (DNA-PK), a critical enzyme involved in DNA repair and cellular response to DNA damage. These derivatives are being explored for their potential in enhancing the effectiveness of cancer treatments, such as ionizing radiation. Certain compounds specifically show marked differences in potency against DNA-PK, underscoring the importance of structural variations and stereochemistry in medicinal chemistry (Clapham et al., 2012).

Applications in Organic Synthesis

One-Pot Synthesis of Chromenone Derivatives Chromenone derivatives are of interest in organic synthesis due to their presence in a variety of natural products and pharmacologically active compounds. Techniques such as one-pot domino Friedel-Crafts acylation/annulation have been developed to synthesize disubstituted chromen-4-one derivatives efficiently. This method demonstrates the versatility and adaptability of chromenone frameworks in chemical synthesis, providing a route to create a diversity of derivatives with potential applications in drug development and material science (Bam & Chalifoux, 2018).

properties

IUPAC Name

3-(4-fluorobenzoyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FO3/c17-11-7-5-10(6-8-11)15(18)13-9-20-14-4-2-1-3-12(14)16(13)19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMCWPYRZHCFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-fluorophenyl)carbonyl]-4H-chromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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